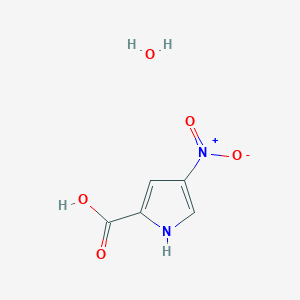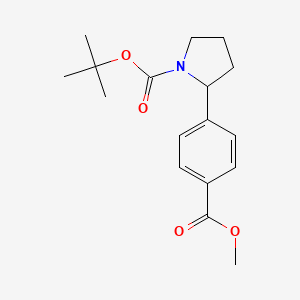
2-((3-Oxo-2-(phenylsulfonyl)but-1-enyl)amino)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3-Oxo-2-(phenylsulfonyl)but-1-enyl)amino)anthracene-9,10-dione is a complex organic compound with a molecular formula of C({24})H({17})NO(_{5})S. This compound is characterized by its anthracene-9,10-dione core, which is a common structural motif in many organic molecules, particularly those with applications in dyes, pigments, and pharmaceuticals. The presence of the phenylsulfonyl and but-1-enyl groups adds to its chemical diversity and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Oxo-2-(phenylsulfonyl)but-1-enyl)amino)anthracene-9,10-dione typically involves multi-step organic reactions. One common method starts with the preparation of the anthracene-9,10-dione core, which can be synthesized through the oxidation of anthracene using strong oxidizing agents like chromic acid or potassium permanganate.
Next, the phenylsulfonyl group is introduced via sulfonylation reactions, often using reagents such as benzenesulfonyl chloride in the presence of a base like pyridine. The but-1-enyl group can be added through a Michael addition reaction, where a suitable enone reacts with an amine derivative of anthracene-9,10-dione under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The anthracene-9,10-dione core can undergo further oxidation to form quinone derivatives.
Reduction: Reduction reactions can convert the anthracene-9,10-dione to its corresponding dihydroxyanthracene.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Pyridine, sodium hydroxide.
Solvents: Dichloromethane, ethanol, toluene.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the anthracene-9,10-dione core typically yields quinone derivatives, while reduction can produce dihydroxyanthracene compounds.
Wissenschaftliche Forschungsanwendungen
2-((3-Oxo-2-(phenylsulfonyl)but-1-enyl)amino)anthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to its anthracene core, which can exhibit strong fluorescence.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments due to its stable chromophore structure.
Wirkmechanismus
The mechanism by which 2-((3-Oxo-2-(phenylsulfonyl)but-1-enyl)amino)anthracene-9,10-dione exerts its effects is largely dependent on its interaction with biological molecules. The anthracene-9,10-dione core can intercalate into DNA, disrupting replication and transcription processes, which is a common mechanism for its anticancer activity. The phenylsulfonyl group can enhance its binding affinity to specific enzymes or receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anthracene-9,10-dione: The parent compound, lacking the phenylsulfonyl and but-1-enyl groups.
2-((3-Oxo-2-(methylsulfonyl)but-1-enyl)amino)anthracene-9,10-dione: A similar compound with a methylsulfonyl group instead of a phenylsulfonyl group.
2-((3-Oxo-2-(phenylsulfonyl)prop-1-enyl)amino)anthracene-9,10-dione: A compound with a prop-1-enyl group instead of a but-1-enyl group.
Uniqueness
The unique combination of the phenylsulfonyl and but-1-enyl groups in 2-((3-Oxo-2-(phenylsulfonyl)but-1-enyl)amino)anthracene-9,10-dione provides distinct chemical properties and reactivity compared to its analogs. This uniqueness can be leveraged in designing specific applications, particularly in medicinal chemistry where the compound’s structure-activity relationship is crucial.
Eigenschaften
IUPAC Name |
2-[[(E)-2-(benzenesulfonyl)-3-oxobut-1-enyl]amino]anthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO5S/c1-15(26)22(31(29,30)17-7-3-2-4-8-17)14-25-16-11-12-20-21(13-16)24(28)19-10-6-5-9-18(19)23(20)27/h2-14,25H,1H3/b22-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJLCJIMMGMGHI-HYARGMPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CNC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C\NC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)/S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![tert-Butyl N-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]carbamate](/img/structure/B6334682.png)

